molecular formula C8H19NO B6299886 1-(tert-Butylamino)-2-butanol CAS No. 100812-10-0

1-(tert-Butylamino)-2-butanol

Cat. No. B6299886
CAS RN: 100812-10-0
M. Wt: 145.24 g/mol
InChI Key: MNPBBWITKFNCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butylamino)-2-butanol (also known as TB2B) is an aliphatic tertiary amine alcohol which is widely used in a variety of scientific research applications. It is a colorless, odorless liquid that is insoluble in water and has a low vapor pressure. TB2B is a versatile compound with a wide range of uses in the laboratory due to its unique properties.

Scientific Research Applications

TB2B is widely used in a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, as an intermediate for the synthesis of pharmaceuticals, and as a solvent for organic reactions. It is also used as a reactant in the synthesis of polymers and as an additive in the manufacture of paints and coatings.

Mechanism of Action

TB2B is an amphipathic molecule, which means it has both hydrophobic and hydrophilic properties. This allows it to interact with both polar and non-polar molecules. It can form hydrogen bonds with other molecules, which allows it to act as a catalyst or a reactant in certain reactions.
Biochemical and Physiological Effects
TB2B has been found to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which plays an important role in the transmission of nerve signals. It has also been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using TB2B in laboratory experiments include its low cost, low vapor pressure, and its insolubility in water. Its amphipathic nature also makes it a useful reagent for a variety of reactions. The main limitation of using TB2B is its low solubility in water, which limits its use in certain experiments.

Future Directions

Given its wide range of uses, there are a number of potential future directions for TB2B research. These include further investigation into its biochemical and physiological effects, its potential use as a drug delivery system, and its potential use as a catalyst for organic reactions. Additionally, further research could be conducted into its potential use in the synthesis of polymers and its potential use as an additive in paints and coatings.

Synthesis Methods

TB2B is synthesized by the reaction of tert-butylamine with 2-butanol in the presence of a catalyst such as sulfuric acid. The reaction is exothermic and proceeds at room temperature. The product is then purified by distillation.

properties

IUPAC Name

1-(tert-butylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-5-7(10)6-9-8(2,3)4/h7,9-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPBBWITKFNCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butylamino)-2-butanol

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